Benzyl levulinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

- Antimicrobial Activity: Levulinic acid, a component of Benzyl Levulinate, has been shown to possess antimicrobial properties []. Research could investigate if Benzyl Levulinate exhibits similar properties, making it a potential candidate for the development of new antimicrobial agents.

- Biodegradability: Due to its ester structure, Benzyl Levulinate is likely biodegradable. Research could confirm this and explore its potential use in the development of environmentally friendly products.

- Pharmaceutical Applications: The relatively low volatility and solubility of Benzyl Levulinate in water suggest it may have applications in the formulation of topical medications. Further research would be needed to explore this possibility.

Here are some additional points to consider:

- Benzyl Levulinate is commercially available as a fragrance ingredient []. This suggests a good safety profile, although further research specific to its use in scientific research would be necessary.

- Availability of Benzyl Levulinate from various suppliers for research purposes suggests some potential for future scientific exploration [].

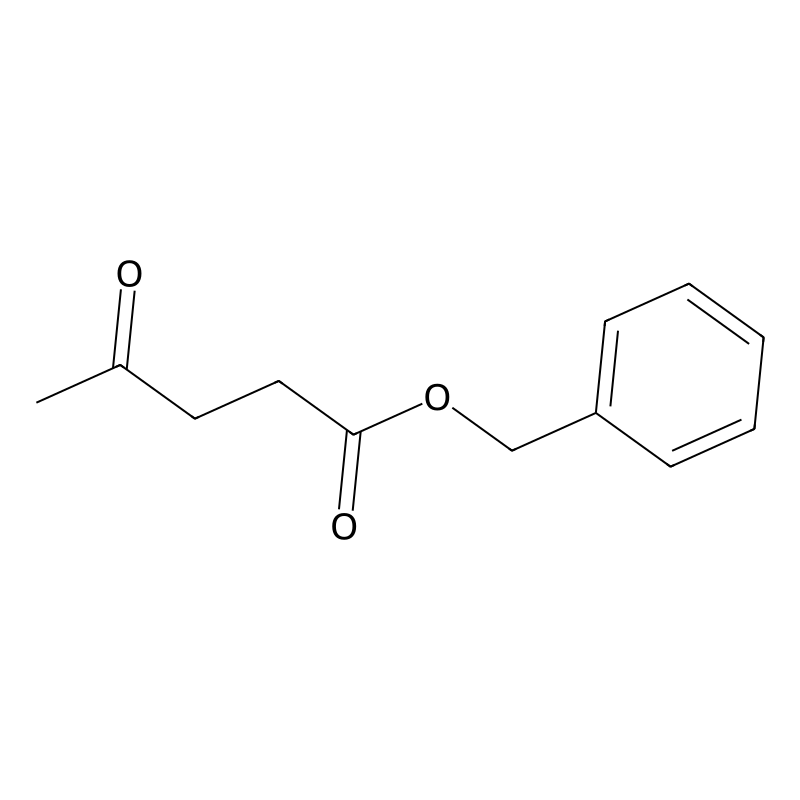

Benzyl levulinate is an organic compound with the chemical formula C₁₂H₁₄O₃. It is classified as an ester, formed from the reaction of levulinic acid and benzyl alcohol. This compound appears as a yellow, clear, viscous liquid and is characterized by its pleasant aroma, making it suitable for various applications in the fragrance and food industries. Benzyl levulinate is known for its potential as a solvent and plasticizer, as well as a flavoring agent due to its fruity scent profile .

- Esterification: The primary method of synthesis involves the esterification of levulinic acid with benzyl alcohol, typically catalyzed by an acid catalyst. This reaction can be represented as:

- Hydrolysis: Benzyl levulinate can undergo hydrolysis in the presence of water and an acid or base, reverting to levulinic acid and benzyl alcohol.

- Transesterification: It can also react with other alcohols to form different alkyl levulinates.

- Baeyer-Villiger Oxidation: Benzyl levulinate can be subjected to Baeyer-Villiger oxidation, leading to the formation of lactones or other oxygenated compounds .

Research indicates that benzyl levulinate possesses antimicrobial properties, making it a candidate for use in food preservation and as a natural pesticide. Its effectiveness against certain bacterial strains has been documented, suggesting potential applications in both food safety and agricultural practices . Additionally, its pleasant aroma may contribute to its use in aromatherapy and cosmetic formulations.

The most common synthesis method for benzyl levulinate involves:

- Esterification: This process typically uses an acid catalyst (such as sulfuric acid) to facilitate the reaction between levulinic acid and benzyl alcohol. The reaction conditions may vary but generally require heating to promote ester formation .

Other methods include:

- Catalytic Approaches: Utilizing solid acid catalysts or zeolites has been explored to enhance yield and selectivity during the esterification process .

- Green Chemistry Techniques: Recent studies have focused on using environmentally friendly solvents or catalytic systems to produce benzyl levulinate more sustainably .

Benzyl levulinate finds diverse applications across various industries:

- Fragrance Industry: Used as a flavoring agent due to its fruity scent.

- Food Industry: Acts as a food additive for flavor enhancement.

- Cosmetics: Incorporated into personal care products for its aromatic properties.

- Solvent and Plasticizer: Utilized in formulations requiring flexible properties.

- Agriculture: Investigated for its potential use as a natural pesticide due to its antimicrobial activity .

Studies on benzyl levulinate's interactions with biological systems indicate its potential efficacy in inhibiting microbial growth. Its interactions with various bacterial strains have been examined, demonstrating significant antimicrobial activity against pathogens commonly found in food products. Further research is necessary to fully understand its mechanism of action and potential synergistic effects when combined with other compounds .

Similar Compounds

Benzyl levulinate shares structural similarities with several other alkyl levulinates and esters. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ethyl Levulinate | C₉H₁₈O₃ | Often used as a solvent; has a lower boiling point than benzyl levulinate. |

| Butyl Levulinate | C₁₁H₂₂O₃ | Known for being a plasticizer; higher viscosity compared to benzyl levulinate. |

| Methyl Levulinate | C₈H₁₆O₃ | More volatile; used primarily in flavoring applications. |

| Propyl Levulinate | C₉H₁₈O₃ | Similar applications but varies in solubility characteristics. |

Benzyl levulinate's unique aromatic profile sets it apart from these similar compounds, making it particularly valuable in fragrance applications while also retaining functional properties typical of alkyl levulinates .

Traditional esterification approaches for benzyl levulinate synthesis represent the most established and widely studied methodologies in the literature. These classical methods primarily involve the direct condensation reaction between levulinic acid and benzyl alcohol under acidic conditions, following the fundamental principles of Fischer esterification [1] [2] [3].

The traditional approach typically employs strong mineral acids such as sulfuric acid, hydrochloric acid, or phosphoric acid as homogeneous catalysts [4] [5]. The reaction proceeds through a nucleophilic attack mechanism where the hydroxyl group of benzyl alcohol attacks the carbonyl carbon of levulinic acid, facilitated by protonation of the carbonyl oxygen by the acid catalyst [3]. The general reaction mechanism involves several key steps: initial protonation of the carbonyl group to form a carbocation intermediate, nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester bond [3] [6].

Reaction conditions for traditional esterification typically require temperatures ranging from 80 to 120 degrees Celsius, with reaction times extending from 2 to 8 hours to achieve satisfactory conversion rates [4] [7]. The reaction is generally conducted under reflux conditions to remove water formed during the condensation process, thereby driving the equilibrium toward ester formation according to Le Chatelier's principle [8] [3].

Performance characteristics of traditional esterification show yields typically ranging from 75 to 95 percent, depending on reaction conditions and catalyst concentration [4] [7] [9]. The selectivity toward the desired ester product is generally high, exceeding 90 percent in most cases [4]. However, the major limitations include the corrosive nature of mineral acid catalysts, difficulty in catalyst separation and recovery, and the generation of acidic waste streams that require neutralization [10] [5].

The kinetic behavior follows pseudo-first-order reaction kinetics when alcohol is used in excess, with activation energies typically ranging from 40 to 60 kilojoules per mole [11] [12]. The reaction rate is significantly influenced by temperature, catalyst concentration, and the molar ratio of reactants [7] [6].

Catalytic Synthesis Using Acid/Base Catalysts

Acid and base catalysts have emerged as sophisticated alternatives to traditional mineral acid approaches, offering enhanced selectivity, improved reaction control, and potential for catalyst recovery and reuse. The development of heterogeneous acid catalysts has revolutionized benzyl levulinate synthesis by addressing many limitations associated with homogeneous systems [13] [14] [15].

Heterogeneous acid catalysts encompass a diverse range of materials including ion exchange resins, zeolites, metal-organic frameworks, and solid acid catalysts. Ion exchange resins, particularly Amberlyst-15 and Dowex 50Wx2, have demonstrated exceptional performance in levulinate ester synthesis [13] [14] [16]. These catalysts operate through a similar mechanism to homogeneous acids but offer the advantage of easy separation and recyclability [15].

The reaction mechanism over heterogeneous acid catalysts follows the Langmuir-Hinshelwood-Hougen-Watson model, involving adsorption of both reactants onto the catalyst surface, surface reaction, and desorption of products [11] [12]. The surface acidity, pore structure, and accessibility of active sites play crucial roles in determining catalytic performance [13] [16].

Zeolite catalysts, particularly ZSM-5, have shown remarkable activity for levulinate ester synthesis under specific conditions [15]. The microporous structure and controlled acidity of zeolites provide unique selectivity patterns, often favoring the formation of intermediate pseudo-lactone products at lower temperatures, which can be subsequently converted to esters at higher temperatures [15].

Metal-organic frameworks, especially zirconium-based UiO-66 and UiO-66-NH2, have demonstrated exceptional catalytic performance with nearly quantitative yields achieved within 3 hours at 120 degrees Celsius [17]. These materials combine the advantages of homogeneous and heterogeneous catalysis, offering high activity while maintaining structural integrity and recyclability [17].

Performance comparison reveals significant variations among different catalyst types. Amberlyst-15 typically achieves levulinic acid conversions ranging from 85 to 99 percent with selectivities exceeding 99.5 percent [13] [14]. Dowex 50Wx2 demonstrates conversion rates up to 94 percent under optimized conditions [14]. ZSM-5 catalysts show moderate activity but excellent selectivity control, particularly for pseudo-lactone formation [15].

Base catalysts have received less attention but show promise for specific applications. Deep eutectic solvent systems based on choline chloride with organic acids have demonstrated moderate activity with the advantage of being environmentally benign [18] [19]. These systems achieve levulinic acid conversions of 58 to 76 percent with complete selectivity toward the ester product [19].

Microwave-Assisted and Solvent-Free Routes

Microwave-assisted synthesis represents a paradigm shift in benzyl levulinate production, offering dramatic reductions in reaction time while maintaining high yields and selectivity. This approach leverages the unique heating mechanism of microwave irradiation, which provides rapid, uniform, and selective heating of polar molecules [20] [21] [22].

The fundamental principle of microwave-assisted esterification involves the direct interaction of electromagnetic radiation with polar molecules, leading to rapid molecular rotation and subsequent heat generation [21] [23]. This mechanism results in significantly faster reaction rates compared to conventional heating methods, with typical reaction times reduced from hours to minutes [22] [24].

Experimental studies have demonstrated remarkable efficiency improvements with microwave assistance. Research by various groups has shown that levulinate ester synthesis can be completed within 2.5 to 10 minutes under microwave irradiation, compared to several hours required for conventional heating [21] [24] [19]. The rapid heating eliminates thermal lag effects and provides more uniform temperature distribution throughout the reaction mixture [21].

The mechanistic advantages of microwave heating include enhanced mass transfer, improved catalyst activation, and selective heating of reactive species [21] [22]. Studies have shown that while the fundamental reaction mechanism remains unchanged, the kinetics are significantly accelerated due to improved heat transfer and potentially some non-thermal microwave effects [21].

Solvent-free synthesis approaches have gained considerable attention due to their alignment with green chemistry principles and atom economy considerations [25] [24]. These methods eliminate the need for organic solvents, reducing environmental impact and simplifying product purification processes [24].

The implementation of solvent-free conditions requires careful optimization of reaction parameters, including temperature control, reactant mixing, and catalyst dispersion [25] [24]. Organocatalysts, particularly functionalized calixarenes such as CX4SO3H, have shown exceptional performance under solvent-free microwave conditions [24]. These catalysts achieve yields up to 99 percent for various alkyl levulinates within 2.5 minutes at 80 degrees Celsius [24].

Performance characteristics of microwave-assisted solvent-free synthesis demonstrate several advantages. Energy efficiency is dramatically improved, with studies reporting up to 63 percent energy savings compared to conventional heating methods [26]. The combination of microwave irradiation and solvent-free conditions provides excellent atom economy, approaching 100 percent theoretical efficiency [24].

Substrate scope studies reveal that microwave-assisted solvent-free methods are applicable to a wide range of alcohols, with primary alcohols showing excellent reactivity while tertiary alcohols exhibit reduced performance due to steric hindrance [24]. The method demonstrates particular effectiveness for short to medium-chain alcohols, including benzyl alcohol for benzyl levulinate synthesis [24].

Green Chemistry Approaches in Production

Green chemistry approaches in benzyl levulinate production encompass a comprehensive framework of environmentally sustainable methodologies designed to minimize environmental impact while maintaining synthetic efficiency. These approaches incorporate principles of atom economy, energy efficiency, renewable feedstocks, and waste minimization [10] [24] [27].

Enzymatic catalysis represents one of the most promising green chemistry approaches for levulinate ester synthesis. Lipase-catalyzed esterification offers several advantages including mild reaction conditions, high selectivity, and biodegradable catalyst systems [28] [10] [29]. Immobilized Candida antarctica lipase B (Novozym 435) has demonstrated exceptional performance, achieving conversion yields up to 96 percent under optimized conditions [28].

The enzymatic approach operates under remarkably mild conditions, typically at temperatures between 40 and 60 degrees Celsius, significantly lower than conventional chemical methods [28] [29]. The reaction mechanism involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol substrate [28]. This biocatalytic pathway eliminates the need for harsh chemical catalysts and reduces energy requirements [10].

Deep eutectic solvent systems represent another innovative green chemistry approach. These systems, composed of hydrogen bond acceptors and donors, provide environmentally benign reaction media with tunable properties [18] [19]. Choline chloride-based deep eutectic solvents with organic acids have shown moderate but promising activity for levulinate ester synthesis [19].

The advantages of deep eutectic solvents include biodegradability, low toxicity, and the ability to act simultaneously as solvent and catalyst [18] [19]. Research has demonstrated that p-toluenesulfonic acid-based deep eutectic mixtures achieve superior performance compared to oxalic acid-based systems, with levulinic acid conversions reaching 76 percent under microwave assistance [19].

Ionic liquid catalysis offers unique opportunities for green synthesis through recyclable catalyst systems with tunable properties [30] [6] [31]. Bio-based ionic liquids derived from levulinate anions provide an elegant approach to sustainable synthesis, creating a circular chemistry concept where the product anion serves as a component of the catalyst system [31].

The development of bio-based feedstocks represents a crucial aspect of green benzyl levulinate production. Integration with biomass-derived levulinic acid from lignocellulosic sources provides a renewable foundation for the entire synthesis process [27] [9] [5]. This approach aligns with biorefinery concepts and contributes to the development of sustainable chemical value chains [27].

Process intensification through continuous flow synthesis and reactive distillation offers additional green chemistry benefits. These approaches minimize waste generation, improve energy efficiency, and enable better process control [26] [32]. Continuous synthesis using solid acid catalysts has demonstrated space-time yields exceeding 340 grams per kilogram of catalyst per hour [32].

Life cycle assessment studies of green chemistry approaches reveal significant environmental benefits. Microwave-assisted continuous synthesis processes show substantial reductions in carbon footprint and energy consumption compared to traditional batch processes [26]. The overall sustainability metrics demonstrate the viability of green chemistry approaches for industrial-scale benzyl levulinate production [26] [24].

Benzyl levulinate exhibits distinct thermodynamic characteristics that are fundamental to its physical behavior and potential applications. The boiling point of benzyl levulinate has been reported with some variation across different sources, indicating the typical experimental uncertainty associated with this parameter for organic esters.

Boiling Point Characteristics

The most reliable boiling point data indicate that benzyl levulinate boils within the range of 316-318°C at 760 mmHg [1] [2] [3]. This value represents experimental measurements conducted under standard atmospheric pressure conditions. Alternative estimations suggest slightly lower values, with one source reporting 305.09°C [4] and another indicating 309°C [5], both noted as estimates rather than direct experimental determinations.

The relatively high boiling point of benzyl levulinate, exceeding 300°C, reflects the combined influence of its molecular structure, which includes both aromatic benzyl functionality and the levulinate ester chain. This thermal stability makes benzyl levulinate suitable for applications requiring moderate thermal resistance.

Vapor Pressure Properties

The vapor pressure of benzyl levulinate at standard temperature conditions demonstrates its low volatility characteristics. At 25°C, the vapor pressure is extremely low at 0.000390 mmHg [1] [2] [3], equivalent to approximately 0.0001 Pa [5]. This remarkably low vapor pressure indicates minimal evaporation under ambient conditions, contributing to the compound's stability during storage and handling.

The vapor density relative to air is reported as 7.11 [1] [2] [3], indicating that benzyl levulinate vapor is significantly denser than air. This property has implications for safety considerations and vapor handling procedures.

Thermal Stability Parameters

Additional thermodynamic data include a flash point of 280°F (137.8°C) [1] [2] [3], indicating the minimum temperature at which benzyl levulinate can form an ignitable mixture with air. This relatively high flash point classifies the compound as having low fire hazard under normal handling conditions.

The density at 20°C is 1.0935 g/mL [4], with specific gravity ranging from 1.095 to 1.101 [1] [2] [3]. These values indicate that benzyl levulinate is slightly denser than water, which influences its behavior in aqueous systems and separation processes.

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 316-318°C | 760 mmHg | Parchem [1] [2] [3] |

| Vapor Pressure | 0.000390 mmHg | 25°C | Parchem [1] [2] [3] |

| Vapor Density | 7.11 | Air = 1 | Parchem [1] [2] [3] |

| Flash Point | 280°F (137.8°C) | - | Parchem [1] [2] [3] |

| Density | 1.0935 g/mL | 20°C | ChemicalBook [4] |

Optical Characteristics (Refractive Index, UV-Vis Spectra)

The optical properties of benzyl levulinate provide crucial information for its identification, quality control, and potential optical applications. These characteristics are particularly important for analytical methods and industrial processes involving light-based measurements.

Refractive Index Properties

The refractive index of benzyl levulinate has been consistently measured across multiple sources, providing reliable data for this optical parameter. At 20°C and 589 nm (sodium D-line), the refractive index ranges from 1.503 to 1.509 [6] [7] [1] [2] [3]. More precise measurements indicate values of 1.5060 to 1.5090 [7], while estimates suggest 1.5090 [4].

The refractive index values place benzyl levulinate within the typical range for aromatic esters, reflecting the contribution of both the benzyl aromatic system and the aliphatic ester functionality. This optical property is particularly useful for:

- Quality control and purity assessment

- Identification and authentication

- Concentration measurements in solutions

- Process monitoring applications

UV-Visible Spectral Characteristics

The UV-Vis spectral behavior of benzyl levulinate shows characteristics typical of compounds containing aromatic chromophores. Research on related levulinic acid compounds indicates no significant absorption between 290-700 nm [8], suggesting that benzyl levulinate exhibits transparency in the visible light region.

The aromatic benzyl group contributes to UV absorption, particularly in the range below 290 nm, where aromatic π→π* transitions occur. This UV absorption characteristic is valuable for:

- Analytical detection and quantification

- Photochemical stability assessment

- UV-protective applications

- Spectroscopic identification

Optical Applications and Implications

The optical characteristics of benzyl levulinate make it suitable for various applications where transparency in the visible region is desired while maintaining some UV absorption capability. The moderate refractive index values suggest potential use in optical formulations where refractive index matching or specific optical properties are required.

| Optical Property | Value | Conditions | Source |

|---|---|---|---|

| Refractive Index | 1.503-1.509 | 20°C, 589nm | Multiple [6] [7] [1] [2] [3] |

| UV Absorption | No significant absorption | 290-700 nm | Related compounds [8] |

| Transparency | High | Visible region | Inferred from structure |

Solubility Behavior in Organic Matrices

The solubility characteristics of benzyl levulinate in various solvent systems are critical for understanding its behavior in formulations, extraction processes, and purification methods. The compound's amphiphilic nature, arising from its aromatic benzyl group and polar ester functionality, influences its solubility patterns across different solvent polarities.

Aqueous Solubility

Benzyl levulinate exhibits practically insoluble behavior in water [5], which is expected given its predominantly hydrophobic character. The Log P (octanol/water) value of 1.62 [1] [2] [3] indicates moderate lipophilicity, confirming the compound's preference for organic phases over aqueous systems.

This limited water solubility is attributed to:

- The hydrophobic benzyl aromatic ring

- The relatively long aliphatic chain of the levulinate moiety

- Insufficient polar functionality to overcome hydrophobic interactions

Organic Solvent Solubility

Benzyl levulinate demonstrates excellent solubility in ethanol [5] and shows good compatibility with organic matrices generally. This behavior reflects the compound's ability to interact favorably with organic solvents through various intermolecular forces:

- Van der Waals interactions with the aromatic benzyl group

- Dipolar interactions through the ester carbonyl functionality

- Hydrogen bonding acceptance capability of the ester oxygen atoms

Research on related levulinate esters shows that these compounds are typically soluble in methanol, ethanol, chloroform, diethyl ether, acetonitrile, ethyl lactate, ethyl acetate, and toluene [9], while being insoluble in nonpolar solvents such as isooctane and cyclohexane [9].

Lipophilicity and Partition Behavior

The lipophilicity parameter (Log P = 1.62) [1] [2] [3] places benzyl levulinate in the moderate lipophilicity range, suggesting:

- Balanced hydrophobic-hydrophilic properties

- Suitable for formulations requiring moderate polarity

- Potential for bioavailability applications where moderate lipophilicity is advantageous [10]

Studies on lipophilic properties demonstrate that compounds with Log P values in this range often exhibit optimal characteristics for membrane permeation and distribution in biological systems [10] [11].

Practical Solubility Applications

The solubility profile of benzyl levulinate makes it particularly suitable for:

- Flavoring and fragrance formulations where alcohol-based carriers are common

- Organic synthesis applications requiring polar aprotic or protic solvents

- Extraction processes from aqueous mixtures using organic solvents

- Industrial applications where moderate polarity solvents are employed

| Solvent System | Solubility | Comments |

|---|---|---|

| Water | Practically insoluble | Low polarity compatibility |

| Ethanol | Soluble | Good hydrogen bonding |

| Organic solvents | Well soluble | Favorable van der Waals interactions |

| Nonpolar solvents | Limited | Insufficient dispersion forces |

Surface Tension and Interfacial Properties

The surface tension and interfacial characteristics of benzyl levulinate are important parameters for understanding its behavior at phase boundaries and in formulation applications. While specific surface tension data for benzyl levulinate are limited in the current literature, the compound's molecular structure and related properties provide insights into its surface-active behavior.

Molecular Structure Influence on Surface Properties

The amphiphilic nature of benzyl levulinate, arising from its hydrophobic benzyl group and polar ester functionality, suggests moderate surface activity. The Log P value of 1.62 [1] [2] [3] indicates a balance between hydrophobic and hydrophilic characteristics that can contribute to surface tension reduction capabilities.

Research on related benzyl esters demonstrates that compounds with similar structures exhibit surface tension values typically ranging from 25-35 mN/m [12] [13], though specific measurements for benzyl levulinate require experimental determination.

Interfacial Behavior Predictions

Based on the compound's molecular structure and lipophilic balance, benzyl levulinate likely exhibits:

- Moderate surface activity due to its amphiphilic character

- Preferential orientation at air-liquid interfaces with the benzyl group oriented toward the air phase

- Interfacial tension reduction when present at oil-water boundaries

- Wetting modification capabilities on various substrate surfaces

Related Levulinate Ester Surface Studies

Studies on alkyl levulinates provide relevant insights into surface behavior patterns. Research shows that levulinate esters demonstrate surface tension deviations when mixed with alcohols [13] [14], indicating their potential to modify interfacial properties in formulations.

The surface tension behavior of levulinate esters varies with:

- Alkyl chain length of the ester group

- Temperature conditions

- Concentration in solution

- Presence of co-solvents

Wetting and Contact Angle Considerations

While specific contact angle measurements for benzyl levulinate are not available in the literature, the compound's moderate lipophilicity suggests:

- Intermediate wetting behavior on polar and nonpolar surfaces

- Contact angles likely ranging from 30-80° depending on substrate polarity

- Surface energy characteristics intermediate between purely hydrophilic and hydrophobic materials

The hydrophilic-lipophilic balance (HLB) of benzyl levulinate, inferred from its Log P value, indicates potential for controlled wetting applications [15] where specific surface interactions are desired.

Applications in Surface Modification

The predicted surface properties of benzyl levulinate suggest potential applications in:

- Formulation science where controlled surface tension is required

- Coating applications requiring specific wetting characteristics

- Emulsification processes where interfacial tension modification is beneficial

- Agricultural formulations where surface spreading is important

| Surface Property | Predicted Range | Basis for Estimation |

|---|---|---|

| Surface Tension | 25-35 mN/m | Related benzyl esters [12] [13] |

| Contact Angle | 30-80° | Moderate lipophilicity |

| Interfacial Activity | Moderate | Amphiphilic structure |

| HLB Value | 6-8 | Log P = 1.62 |

Physical Description

XLogP3

Density

UNII

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index